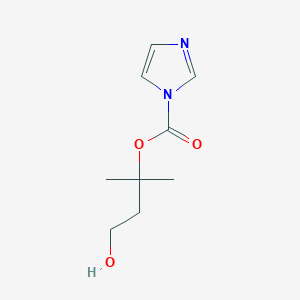
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . This method is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst . Substitution reactions often involve the use of halides and other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced imidazole derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
These compounds share the imidazole core structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
190074-72-7 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(4-hydroxy-2-methylbutan-2-yl) imidazole-1-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3-6-12)14-8(13)11-5-4-10-7-11/h4-5,7,12H,3,6H2,1-2H3 |
Clé InChI |
XIOKIKAGJQLMMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCO)OC(=O)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


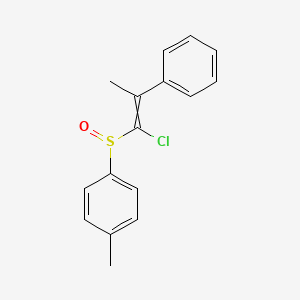
![Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-](/img/structure/B12573339.png)
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)

![7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B12573372.png)
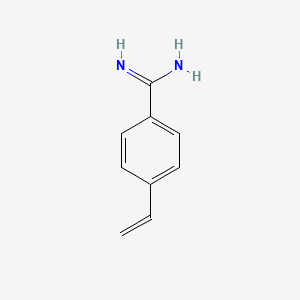
![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
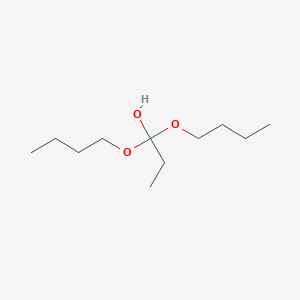
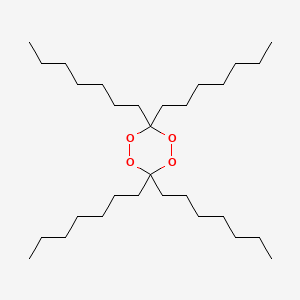
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
